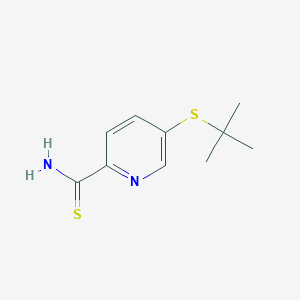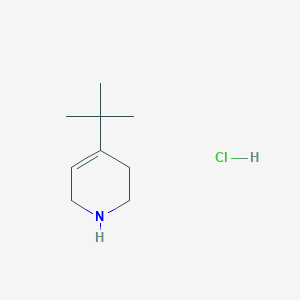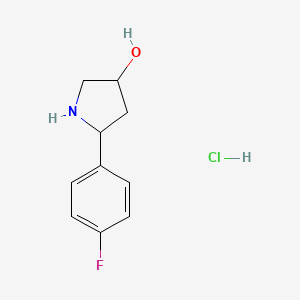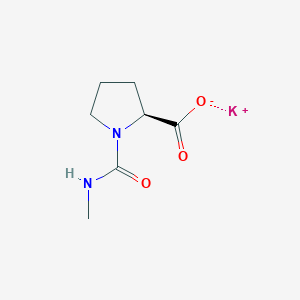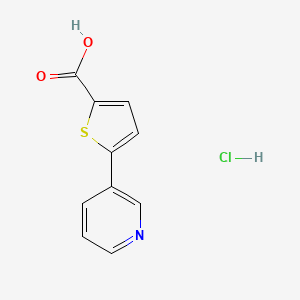![molecular formula C10H16ClNO3S B1404882 4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride CAS No. 1448050-07-4](/img/structure/B1404882.png)
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride
Übersicht
Beschreibung
“4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO3S . It is a product offered by several chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also includes a sulfonyl group attached to a furylmethyl group .Physical And Chemical Properties Analysis
The average mass of “4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride” is 265.757 Da, and its monoisotopic mass is 265.053955 Da .Wissenschaftliche Forschungsanwendungen
-
Antibacterial Applications
- Field : Antibacterial Drug Discovery
- Application : Certain piperidine derivatives have shown antibacterial activity. The structure-activity relationship (SAR) investigation showed that the antibacterial activity increased in a certain order depending on the N′-substituents and the 4′-phenyl substituents .
- Methods : The methods of application or experimental procedures were not specified in the source .
- Results : The results indicated that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Treatment of Colon Cancer
- Field : Oncology
- Application : The use of amino-4-(1-piperidine) pyridine in the treatment of DLD-1 and HT29 colon cancer cells has been studied .
- Methods : The treatment involved the use of 40, 50 and 100 µM of 2-amino-4-(1-piperidine) pyridine .
- Results : The treatment resulted in the down-regulation of EMT (Epithelial-Mesenchymal Transition). Additionally, western blot was evaluated in the vimentin expression at 72 h of treatment and was found to be suppressed in colon cancer cells .
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c12-15(13,8-9-2-1-7-14-9)10-3-5-11-6-4-10;/h1-2,7,10-11H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFLOUOHUJFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)CC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



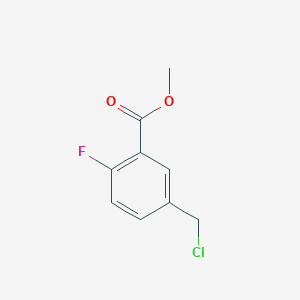
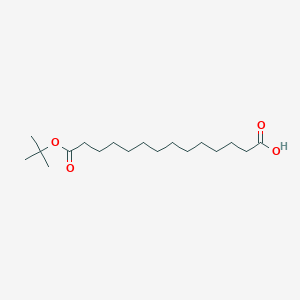
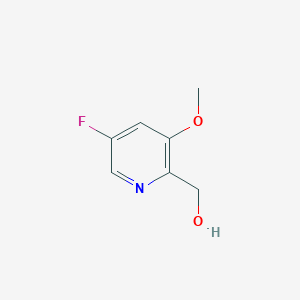
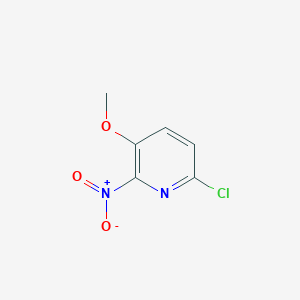
![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)

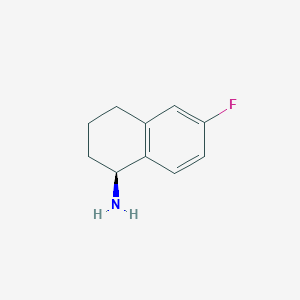
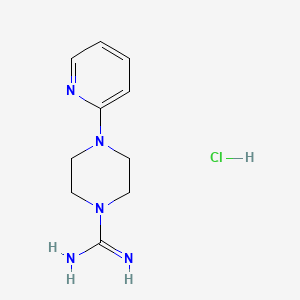
![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)
